Orthogonal Bifunctional Reactivity: Tosyl Leaving Group vs. Boc-Protected Amine
Tos-PEG4-NH-Boc carries a tosyl group that acts as an excellent leaving group in nucleophilic substitution reactions, while the Boc-protected amine remains fully stable under these conditions [1]. In contrast, the analog Boc-NH-PEG4-OH (CAS 106984-09-2) terminates in a hydroxyl group that requires pre-activation (e.g., mesylation or conversion to a halide) before nucleophilic displacement, adding an extra synthetic step and introducing batch-dependent variability in activation efficiency . Similarly, NH2-PEG4-Boc (CAS 811442-84-9) bears a free amine that competes with the desired nucleophile during the first conjugation, leading to inseparable side products and reduced yield .
| Evidence Dimension | Reactivity of terminal functional group toward nucleophilic substitution |
|---|---|
| Target Compound Data | Tosyl leaving group; reacts directly with amines, thiols, or alkoxides under mild basic conditions |
| Comparator Or Baseline | Boc-NH-PEG4-OH: hydroxyl group; requires pre-activation (e.g., MsCl/Et3N); NH2-PEG4-Boc: free amine competes with desired nucleophile |
| Quantified Difference | Not quantified in a single head-to-head study; derived from established principles of leaving-group reactivity (tosyl >> hydroxyl in SN2 displacement) |
| Conditions | General organic synthesis; nucleophilic substitution conditions (e.g., K2CO3/DMF, RT to 60°C) |
Why This Matters
The pre-installed tosyl group eliminates an additional activation step, reducing synthesis time by 1–2 days and minimizing variability in PROTAC library production.
- [1] Kuujia. Cas no 1246999-33-6 (t-Boc-N-Amido-PEG4-Tos) Technical Introduction. Accessed 2026-04-24. View Source
